![molecular formula C19H15ClFNO3 B2428174 1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1798522-58-3](/img/structure/B2428174.png)

1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

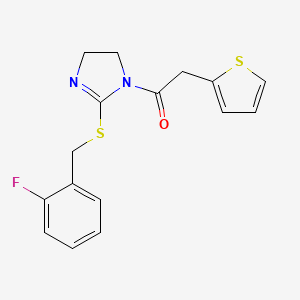

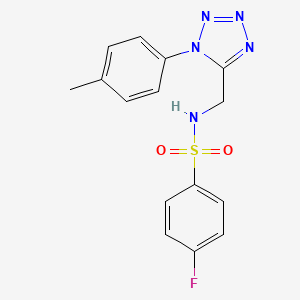

The compound “1’-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a chemical compound with the linear formula C11H11ClFNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C11H11ClFNO . This indicates that it contains 11 carbon atoms, 11 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom .Scientific Research Applications

Transformation and Synthesis of Spiro-Fused Ring Systems

The transformation of zwitterionic pyridine derivatives into a spiro-fused ring system exemplifies the versatility of such compounds in synthesizing complex molecular structures. This process, highlighted in the synthesis of azoniabenzo[de]fluorine, showcases the potential for creating novel compounds with unique properties, possibly including the target compound (Palkó et al., 2015).

Sigma Ligands and Binding Site Preference

Research on spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, including their sigma ligand properties and preferences for sigma 2 binding sites, demonstrates the application of spiro compounds in neuropharmacology and potentially as therapeutic agents (Moltzen et al., 1995).

Histone Deacetylase Inhibitors

Spiro[chromane‐2,4′‐piperidine] derivatives have been developed as novel histone deacetylase (HDAC) inhibitors, showcasing their role in cancer therapy and the modulation of gene expression through epigenetic mechanisms (Thaler et al., 2012).

Photosensitizers for Singlet Oxygen Generation

The utilization of spiro compounds as photosensitizers for singlet oxygen generation, particularly in therapeutic and environmental applications, reflects the functional diversity of these molecules (Ohshita et al., 2016).

Antimycobacterial Activity

Spiro compounds have shown promising antimycobacterial activity, exemplified by novel spiro-pyrido-pyrrolizines and pyrrolidines, underlining their potential in developing new antimicrobial agents (Kumar et al., 2009).

Safety And Hazards

properties

IUPAC Name |

1'-(2-chloro-4-fluorobenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO3/c20-15-9-12(21)5-6-13(15)18(24)22-8-7-19(11-22)10-16(23)14-3-1-2-4-17(14)25-19/h1-6,9H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZTXFSOZAJMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)

![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)

![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)